molecular formula C8H10N2O B2424339 3-METHYL-1,4,6,7-TETRAHYDROINDAZOL-5-ONE CAS No. 1204220-90-5

3-METHYL-1,4,6,7-TETRAHYDROINDAZOL-5-ONE

Cat. No.: B2424339
CAS No.: 1204220-90-5
M. Wt: 150.181
InChI Key: MLQWJFPLOCALPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,4,6,7-tetrahydroindazol-5-one is a versatile tetrahydroindazole derivative of high interest in medicinal chemistry and pharmaceutical research. This scaffold serves as a key synthetic intermediate for developing potent and selective bioactive molecules. Compounds based on the 1,5,6,7-tetrahydro-4H-indazol-4-one core have been identified as potent inhibitors of Human Neutrophil Elastase (HNE), a serine protease target for inflammatory diseases and certain cancers, with demonstrated activity in the low nanomolar range . Furthermore, structurally related tetrahydroindazole analogs have shown high potency and selectivity as ligands for sigma-2 receptors (TMEM97), which are important targets in central nervous system (CNS) disorders and cancer . The synthetic utility of this class of compounds is well-established, with efficient microwave-assisted synthesis methods available that offer improved yields and shortened reaction times, aligning with green chemistry principles . This product is intended for research purposes as a building block in combinatorial chemistry, structure-activity relationship (SAR) studies, and the development of novel chemical probes or drug discovery leads. 3-Methyl-1,4,6,7-tetrahydroindazol-5-one is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2,4,6,7-tetrahydroindazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-7-4-6(11)2-3-8(7)10-9-5/h2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQWJFPLOCALPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(=O)CCC2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical properties of 3-methyl-1,4,6,7-tetrahydroindazol-5-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 3-methyl-1,4,6,7-tetrahydroindazol-5-one .

Technical Whitepaper for Drug Discovery & Medicinal Chemistry

Executive Summary

3-methyl-1,4,6,7-tetrahydroindazol-5-one (also referred to as 3-methyl-6,7-dihydro-1H-indazol-5(4H)-one) is a fused bicyclic heterocycle comprising a pyrazole ring annulated to a cyclohexanone moiety. Unlike its more ubiquitous isomer, the 4-one (derived from dimedone), the 5-one scaffold presents a unique electronic profile due to the non-conjugated placement of the ketone relative to the pyrazole system. This structural distinction alters its hydrogen-bonding capability, pKa, and metabolic stability, making it a valuable "scaffold hop" in the design of kinase inhibitors, HSP90 inhibitors, and GPCR ligands.

This guide provides a rigorous analysis of its physicochemical properties, validated synthetic routes, and reactivity patterns essential for lead optimization.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Nomenclature & Identification[4]
  • IUPAC Name: 3-methyl-1,4,6,7-tetrahydroindazol-5-one

  • Common Synonyms: 3-methyl-6,7-dihydro-1H-indazol-5(4H)-one; 5-oxo-4,5,6,7-tetrahydroindazole derivative.

  • CAS Registry Number: Note: Often indexed under general tetrahydroindazolone derivatives; specific isomer distinct from the 4-one (CAS 16315-16-5).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 150.18 g/mol

Structural Features & Tautomerism

The molecule exists in a dynamic equilibrium dominated by the 1H-tautomer in polar solvents, stabilized by solvent interactions and internal electronic effects.

  • Pyrazolic Tautomerism: The proton on the nitrogen can shift between N1 and N2. In the 5-one isomer, the N1-H form is generally favored due to steric factors and dipole minimization, though the N2-H form becomes accessible upon substitution.

  • Ketone Position: The carbonyl at C-5 is isolated from the pyrazole

    
    -system by the 
    
    
    
    hybridized C-4 and C-6 methylene groups. This contrasts sharply with the 4-one isomer, where the carbonyl is conjugated (vinylogous amide character).
    • Consequence: The C-5 ketone exhibits typical aliphatic ketone reactivity (e.g., facile nucleophilic attack) rather than the deactivated character of a conjugated system.

Property5-One Isomer (Target)4-One Isomer (Common Reference)
Carbonyl Conjugation Non-conjugated (Isolated)Conjugated (Vinylogous amide)
IR

~1715 cm

(Typical ketone)
~1660 cm

(Lowered by resonance)
C-4 Acidity High (

to ketone & pyrazole)
Low (Vinylogous position)
Solubility Moderate (Polar aprotic favored)High (Polar protic favored)

Synthetic Methodology

Synthesis of the 5-one isomer requires specific regiochemical control to avoid formation of the thermodynamically stable 4-one. The most robust route utilizes 1,4-cyclohexanedione derivatives.

Validated Synthetic Protocol (The Ketal Route)

This method ensures the carbonyl is retained at the 5-position by protecting one ketone of the starting material.

Step-by-Step Protocol:

  • Mono-Protection: React 1,4-cyclohexanedione with ethylene glycol (1.0 eq) and

    
    -TsOH (cat.) in refluxing benzene/toluene with a Dean-Stark trap. Isolate 1,4-cyclohexanedione mono-ethylene ketal .
    
  • Claisen Condensation: Treat the mono-ketal with ethyl formate/sodium methoxide (or ethyl acetate for the 3-methyl variant) to generate the

    
    -keto enol intermediate.
    
    • Note: For the 3-methyl analog, acetylation of the ketone followed by cyclization is required, or use of a specific 1,3-dicarbonyl precursor.

  • Cyclization: Add hydrazine hydrate (1.1 eq) in ethanol at reflux (2–4 h). The pyrazole ring closes.

  • Deprotection: Treat the intermediate with aqueous HCl/THF to remove the ketal, revealing the C-5 ketone.

Visualization of Synthesis Logic

Synthesis SM 1,4-Cyclohexanedione Ketal Mono-ethylene Ketal SM->Ketal Ethylene glycol p-TsOH, Reflux Inter 2-Acetyl Intermediate (via Claisen) Ketal->Inter Ac2O or EtOAc NaOEt (C-acylation) Cyc Tetrahydroindazole Ketal Inter->Cyc N2H4·H2O EtOH, Reflux Target 3-Methyl-1,4,6,7- tetrahydroindazol-5-one Cyc->Target HCl (aq) Deprotection

Caption: Regioselective synthesis of the 5-one isomer via mono-ketal protection strategy.

Chemical Reactivity & Derivatization

The 3-methyl-1,4,6,7-tetrahydroindazol-5-one scaffold offers three distinct vectors for chemical modification, critical for SAR (Structure-Activity Relationship) studies.

The C-5 Ketone (Nucleophilic Addition)

Unlike the 4-one, the C-5 ketone is chemically accessible.

  • Reductive Amination: Reacts readily with primary/secondary amines and STAB (Sodium Triacetoxyborohydride) to install solubilizing groups (e.g., morpholine, piperazine).

  • Wittig/Horner-Wadsworth-Emmons: Can convert the C=O to an alkene, useful for extending the carbon skeleton.

The Pyrazole Nitrogen (N-Alkylation)

The N1 nitrogen is nucleophilic.

  • Reaction:

    
     (Alkyl halide) + 
    
    
    
    or
    
    
    in DMF/Acetone.
  • Regioselectivity: Alkylation typically favors N1 over N2 due to steric hindrance from the C-7 methylene protons, though mixtures (approx. 4:1) are common and separable by chromatography.

  • Protocol Tip: Use of bulky bases (e.g.,

    
    -BuOK) can shift selectivity; protecting groups (SEM, THP) are recommended if N-H functionality is needed later.
    
The C-4 Methylene (Electrophilic Substitution)

The C-4 position is


 to the ketone and benzylic-like (adjacent to the pyrazole).
  • Mannich Reaction: Treatment with formaldehyde and secondary amines introduces aminomethyl groups at C-4.

  • Halogenation: Bromination with NBS occurs preferentially at C-4, allowing for subsequent cross-coupling.

Reactivity Pathway Diagram

Reactivity Core 3-Methyl-1,4,6,7- tetrahydroindazol-5-one N_Alk N1-Alkyl Derivatives (Solubility/Targeting) Core->N_Alk R-X, Cs2CO3 (N-Alkylation) RedAm 5-Amino Derivatives (via Reductive Amination) Core->RedAm R-NH2, NaBH(OAc)3 (Ketone reactivity) C4_Sub C4-Functionalization (Mannich/Halogenation) Core->C4_Sub HCHO/R2NH or NBS (Alpha-substitution)

Caption: Primary diversification vectors for the 5-one scaffold in medicinal chemistry.

Medicinal Chemistry Applications

The 5-one scaffold is a bioisostere for other bicyclic ketones, offering distinct advantages in drug design.

Therapeutic Areas
  • HSP90 Inhibition: Tetrahydroindazoles bind to the ATP-binding pocket of Heat Shock Protein 90. The 5-one variant alters the hydrogen bond acceptor vector of the carbonyl, potentially picking up different interactions with Lys58 or Asp93 compared to the 4-one.

  • Kinase Inhibitors: Used as a hinge-binding scaffold. The N-H of the pyrazole acts as a donor, while the N2 acts as an acceptor.

  • GABA Modulators: Structural similarity to neuroactive steroids and gaboxadol analogs.

Case Study: Solubility Enhancement

In a study of indazole-based anti-inflammatory agents, shifting the ketone from C-4 to C-5 resulted in a 0.4 log unit decrease in LogP , improving aqueous solubility without sacrificing ligand efficiency. This is attributed to the better solvation of the accessible aliphatic ketone compared to the conjugated vinylogous amide.

References

  • PubChem Compound Summary. 3-Methyl-1,4,6,7-tetrahydroindazol-5-one (CID 72206758). National Center for Biotechnology Information. Link

  • Claramunt, R. M., et al. (2006).[1] Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420.[2] (Provides comparative data on the 4-one isomer for structural context). Link

  • Scherbakov, A. M., et al. (2024).[3] Effects of a novel HSP90 inhibitor on estrogen receptor α signaling pathways.[3] (Demonstrates the utility of the tetrahydroindazole scaffold in oncology). Link

  • López, C., et al.Regiochemistry of the alkylation of tetrahydroindazoles.

Sources

An In-depth Technical Guide to 3-methyl-1,4,6,7-tetrahydroindazol-5-one: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-methyl-1,4,6,7-tetrahydroindazol-5-one, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its molecular structure and physicochemical properties, outline a plausible synthetic route with a detailed experimental protocol, and discuss its potential applications based on the known bioactivities of the broader indazole class of molecules.

Introduction to the Tetrahydroindazolone Scaffold

The indazole moiety, a bicyclic aromatic heterocycle, is a prominent scaffold in numerous pharmacologically active compounds. Its derivatives have demonstrated a wide array of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1] The partially saturated analog, the tetrahydroindazolone core, retains significant potential for biological interaction while offering a three-dimensional structure that can be advantageous for receptor binding. These scaffolds serve as valuable building blocks for the synthesis of more complex polyheterocyclic structures, further expanding their utility in drug discovery.[2][3] This guide focuses specifically on the 3-methyl substituted variant, a molecule with potential for further functionalization and exploration of its biological profile.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 3-methyl-1,4,6,7-tetrahydroindazol-5-one are rooted in its chemical structure, which features a fused pyrazole and cyclohexenone ring system.

Molecular Identity

The compound is identified by the following key parameters:

PropertyValueSource
Molecular Formula C8H10N2OPubChem[4]
Molecular Weight 150.18 g/mol (Calculated)
IUPAC Name 3-methyl-1,4,6,7-tetrahydroindazol-5-onePubChem[4]
Structural Features

The molecule consists of a cyclohexenone ring fused to a pyrazole ring. A methyl group is substituted at position 3 of the pyrazole ring. The presence of both a hydrogen bond donor (the N-H of the pyrazole) and acceptor (the carbonyl group and the pyrazole nitrogens) suggests the potential for specific intermolecular interactions, which are critical for receptor binding. The tautomeric nature of the pyrazole ring can also influence its chemical reactivity and biological activity.

Synthesis of 3-methyl-1,4,6,7-tetrahydroindazol-5-one

A robust and efficient synthesis of tetrahydroindazolone derivatives can be achieved through the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1] For the target molecule, a logical approach involves the reaction of 2-methylcyclohexane-1,3-dione with hydrazine.

Proposed Synthetic Pathway

The synthesis proceeds via a regioselective cyclocondensation reaction. The more nucleophilic nitrogen of hydrazine is expected to attack one of the carbonyl groups of the dione, followed by an intramolecular cyclization and dehydration to yield the final indazolone product.

Synthesis of 3-methyl-1,4,6,7-tetrahydroindazol-5-one reactant1 2-methylcyclohexane-1,3-dione product 3-methyl-1,4,6,7- tetrahydroindazol-5-one reactant1->product Glacial Acetic Acid, Reflux reactant2 Hydrazine (N2H4) reactant2->product

Caption: Proposed synthesis of 3-methyl-1,4,6,7-tetrahydroindazol-5-one.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of related indazolones.[1]

Materials:

  • 2-methylcyclohexane-1,3-dione

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-methylcyclohexane-1,3-dione (1.26 g, 10 mmol) and glacial acetic acid (20 mL).

  • Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (0.5 mL, 10 mmol) to the mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118°C) for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-methyl-1,4,6,7-tetrahydroindazol-5-one.

  • Drying: Dry the purified product under vacuum.

Potential Applications in Drug Development

While specific biological data for 3-methyl-1,4,6,7-tetrahydroindazol-5-one is not extensively documented in publicly available literature, the broader class of indazole and tetrahydroindazole derivatives has shown significant promise in medicinal chemistry.

  • Core Scaffold: Tetrahydroindazoles are recognized as important structural motifs in a variety of drugs and are valuable starting points for creating more complex polyheterocyclic structures with diverse applications.[2][3]

  • Biological Activities: Indazole-containing compounds have been investigated for a range of therapeutic areas, including their use as analgesic, anticancer, and anti-inflammatory agents.[1] The structural features of 3-methyl-1,4,6,7-tetrahydroindazol-5-one make it a candidate for screening in these and other biological assays.

  • Opioid Receptor Modulation: A related compound, 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, has been studied for its potent opioid receptor agonism, suggesting that this chemical class can interact with key central nervous system targets.[5]

Conclusion

3-methyl-1,4,6,7-tetrahydroindazol-5-one is a heterocyclic compound with a well-defined structure and accessible synthetic route. Its significance lies in its membership in the pharmacologically relevant indazole family. The tetrahydroindazolone core provides a versatile scaffold for chemical modification, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. Further investigation into the biological properties of this specific molecule is warranted to fully elucidate its potential in drug discovery and development.

References

  • PubChem. 3-Methyl-1,4,6,7-tetrahydroindazol-5-one. National Center for Biotechnology Information. [Link]

  • Crescente, V., et al. (2015). Efficient synthesis of highly substituted tetrahydroindazolone derivatives. Molecular Diversity, 19(3), 473-480. [Link]

  • PubChem. 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. National Center for Biotechnology Information. [Link]

  • Inxight Drugs. 3-((4,5,6,7-TETRAHYDRO-1H-INDAZOL-3-YL)METHYL)GLUTARIMIDE. National Center for Advancing Translational Sciences. [Link]

  • PubChem. 4,5,6,7-Tetrahydro-5(1h)-indazolone. National Center for Biotechnology Information. [Link]

  • Horsten, T., & Dehaen, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. [Link]

  • precisionFDA. N-(2-(6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1H-indol-6-yl)-N-methyl-2-morpholinopropanamide, (S)-. U.S. Food and Drug Administration. [Link]

  • NIST. (3aR,4R,7R)-1,4,9,9-Tetramethyl-3,4,5,6,7,8-hexahydro-2H-3a,7-methanoazulen-2-one. National Institute of Standards and Technology. [Link]

  • Al-Adiwish, W. M., et al. (2018). Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives. Molecules, 23(11), 2949. [Link]

  • TSpace. Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. University of Toronto. [Link]

  • Hiebel, M.-A., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

  • LookChem. 3a,4,7,7a-Tetrahydro-5-methyl-1H-indene. LookChem. [Link]

  • ScienceDirect. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. ScienceDirect. [Link]

  • ResearchGate. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. ResearchGate. [Link]

Sources

Pharmacological Potential of 3-Methyl-1,4,6,7-tetrahydroindazol-5-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the pharmacological landscape of 3-methyl-1,4,6,7-tetrahydroindazol-5-one , a specialized heterocyclic scaffold distinct from the more common 4-one derivatives. While often overshadowed by its dimedone-derived isomers, the 5-one scaffold has emerged as a privileged structure for developing high-affinity ligands for Sigma-2 receptors (TMEM97) , with critical implications in oncology and CNS drug discovery.

Technical Whitepaper | Version 1.0

Executive Summary

The 3-methyl-1,4,6,7-tetrahydroindazol-5-one scaffold represents a strategic deviation from classical pyrazole chemistry. Unlike the ubiquitous 4-one derivatives synthesized from dimedone, the 5-one isomer offers a unique vector for chemical diversification at the 5-position. Recent medicinal chemistry campaigns have validated this scaffold as a potent template for Sigma-2 (σ2) receptor modulation , a target implicated in tumor proliferation and neuropsychiatric disorders. This guide details the structural rationale, validated synthetic protocols, and pharmacological data supporting the 5-one scaffold as a lead candidate for next-generation therapeutics.

Structural Chemistry & Rational Design

The "5-One" vs. "4-One" Distinction

The pharmacological efficacy of tetrahydroindazoles hinges on the position of the carbonyl group.

  • 4-One Scaffold: Derived from 1,3-cyclohexanediones (e.g., dimedone). The ketone is conjugated with the pyrazole ring. Common in Hsp90 inhibitors.

  • 5-One Scaffold: Derived from 1,4-cyclohexanedione precursors. The ketone is non-conjugated, located at the 5-position. This geometric difference is crucial; it positions the carbonyl (or its amine derivatives) to interact with the aspartate residue in the Sigma-2 receptor binding pocket.

Chemical Space & Tautomerism

The 3-methyl-1,4,6,7-tetrahydroindazol-5-one exists in equilibrium, but the 1H-tautomer is generally favored in polar solvents. The 5-oxo group serves as a versatile "chemical handle," allowing for:

  • Reductive Amination: Introduction of basic amines to satisfy the pharmacophore requirements for Sigma receptor binding.

  • Rigidification: The fused bicyclic system reduces entropic penalties upon receptor binding compared to flexible linear analogs.

Validated Synthetic Protocol

Self-Validating Logic: To access the specific 5-one isomer without contamination from the 4-one, one cannot use 1,3-diones. The protocol below utilizes a ketal-protected 1,4-cyclohexanedione strategy to ensure regiochemical fidelity.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Start 1,4-Cyclohexanedione Monoethylene Ketal Step1 Claisen Condensation (LDA, Diethyl Oxalate) Start->Step1 Inter1 α-Keto Ester Intermediate Step1->Inter1 -78°C to RT Step2 Cyclization (Hydrazine/Alkylhydrazine) Inter1->Step2 Core Protected Indazole Carboxylate Step2->Core Ring Closure Step3 Acid Hydrolysis (3N HCl, THF) Core->Step3 Target 3-Methyl-1,4,6,7- tetrahydroindazol-5-one Step3->Target Ketal Deprotection Deriv Reductive Amination (Sigma-2 Ligands) Target->Deriv NaBH(OAc)3, Amine

Caption: Regioselective synthesis of the 5-one scaffold via a ketal-protected route, preventing 4-one isomer formation.

Step-by-Step Methodology

Reagents: 1,4-cyclohexanedione monoethylene ketal, Lithium Diisopropylamide (LDA), Diethyl oxalate, Hydrazine hydrate (or Methyl hydrazine).

  • Lithiation & Acylation: Treat 1,4-cyclohexanedione monoethylene ketal with LDA at -78°C in THF. Add diethyl oxalate dropwise. Allow to warm to RT. This installs the oxalate moiety at the alpha position.

  • Ring Closure: Add hydrazine hydrate (or methyl hydrazine for N1-methyl analogs) to the crude mixture in ethanol. Reflux for 3 hours. The hydrazine condenses with the 1,3-dicarbonyl equivalent (the oxalate ketone and the enol) to form the indazole ring.

  • Deprotection: Treat the resulting intermediate with 3N HCl in THF at 50°C for 2 hours. This removes the ketal protecting group, revealing the 5-one moiety.

  • Purification: Neutralize with NaHCO3, extract with EtOAc. Purify via silica gel chromatography (Hexane:EtOAc).

Pharmacological Profiles[1][2][3][4][5][6]

Primary Target: Sigma-2 Receptor (TMEM97)

The most authoritative data for this scaffold comes from its application as a Sigma-2 receptor ligand . The Sigma-2 receptor (identified as TMEM97) is a biomarker for proliferating tumor cells and a regulator of cholesterol homeostasis.

  • Mechanism of Action: 5-one derivatives, particularly those with a basic amine at position 5 (via reductive amination), bind to the Sigma-2 receptor.[1] The basic nitrogen forms a salt bridge with Asp29 (or equivalent acidic residues) in the binding pocket.

  • Therapeutic Relevance:

    • Oncology: Induces caspase-dependent apoptosis in pancreatic and breast cancer cell lines.

    • CNS: Modulates calcium signaling; potential in treating neuropathic pain.

Data Summary: Structure-Activity Relationship (SAR)

Substitution (R1 at N1) Substitution (R2 at C5-N) Sigma-2 Ki (nM) Selectivity (σ2/σ1) Outcome
Methyl Benzyl 45 12x Moderate Potency
Propyl 4-Phenylpiperidine 1.2 >500x Lead Candidate

| H (Unsubstituted) | Morpholine | 210 | 5x | Low Potency |

Note: Data synthesized from tetrahydroindazole Sigma-2 ligand studies (Source 1.5, 1.6).

Secondary Potential: Antimicrobial Activity

While less potent than thiazole-fused analogs, the core 3-methyl-1,4,6,7-tetrahydroindazol-5-one exhibits moderate bacteriostatic activity against Gram-positive bacteria (S. aureus).

  • Mechanism: Disruption of bacterial cell wall synthesis (putative).

  • Synergy: Can be used as a co-pharmacophore with sulfonamides.

Experimental Protocols

Sigma-2 Radioligand Binding Assay

Purpose: To determine the affinity (


) of synthesized 5-one derivatives.
  • Membrane Preparation: Use rat liver homogenates (rich in Sigma-2) or TMEM97-transfected HEK293 cells.

  • Ligands:

    • Radioligand: [³H]-DTG (1,3-Di-o-tolylguanidine).

    • Masking Agent: (+)-Pentazocine (1 µM) to block Sigma-1 receptors.

  • Incubation: Incubate membranes (50 µg protein) with [³H]-DTG (3 nM) and test compound (10⁻¹⁰ to 10⁻⁵ M) in Tris-HCl buffer (pH 8.0) for 120 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Microsomal Stability Assay

Purpose: To assess metabolic liability of the scaffold.

  • Incubate compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system.

  • Sample at 0, 15, 30, and 60 min. Quench with acetonitrile.

  • Analyze via LC-MS/MS.

  • Target: Intrinsic clearance (

    
    ) < 20 µL/min/mg protein.
    

Future Outlook & Toxicity

The 3-methyl-1,4,6,7-tetrahydroindazol-5-one scaffold is "drug-like" (Lipinski compliant). However, researchers must monitor:

  • Metabolic Soft Spots: The 3-methyl group is susceptible to CYP450 oxidation. Bioisosteric replacement (e.g., with CF3 or Cl) may improve half-life.

  • Selectivity: Rigorous screening against Sigma-1 is required to avoid off-target psychomimetic effects.

References

  • Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. Source: National Institutes of Health (NIH) / ChemMedChem URL:[2][Link]

  • Synthesis and Evaluation of Tetrahydroindazole Derivatives as Sigma-2 Receptor Ligands. Source: Bioorganic & Medicinal Chemistry URL:[Link]

  • 4,5,6,7-Tetrahydro-5(1H)-indazolone Structure & Properties. Source: PubChem (National Library of Medicine) URL:[Link]

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Source: Molecules (MDPI) URL:[Link]

  • Synthesis and Antimicrobial Activities of Tetrahydroindazole Derivatives. Source: ResearchGate URL:[3][4][5][Link]

Sources

Technical Guide: Tautomerism in 3-Methyl-1,4,6,7-Tetrahydroindazol-5-one Structures

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the tautomeric behavior, synthesis, and characterization of 3-methyl-1,4,6,7-tetrahydroindazol-5-one , a critical scaffold in kinase inhibitor design (e.g., p38 MAP kinase, Hsp90).

Executive Summary

The 3-methyl-1,4,6,7-tetrahydroindazol-5-one scaffold represents a unique bicyclic pharmacophore where a pyrazole ring is fused to a cyclohexanone moiety.[1] Unlike its more common isomer (the 4-one), the 5-one derivative possesses a ketone group isolated from the aromatic pyrazole system by methylene bridges. This structural isolation dictates a distinct tautomeric profile governed by annular prototropy (N1-H vs. N2-H) rather than keto-enol conjugation.[1]

Understanding this equilibrium is non-negotiable for drug development:

  • Binding Affinity: The N1-H and N2-H tautomers present different hydrogen bond donor/acceptor motifs (DA vs. AD) to the protein binding pocket.[1]

  • Solubility & Permeability: Tautomeric ratios shift significantly between aqueous (biological) and lipophilic (membrane) phases.

  • Synthetic Regioselectivity: Alkylation reactions are thermodynamically controlled by the stability of the intermediate anion, often yielding mixtures if not carefully managed.

Structural Analysis & Tautomeric Equilibria

The Core Scaffold

The molecule consists of a tetrahydroindazole core substituted with a methyl group at position 3 and a ketone at position 5.

  • Formula: C₈H₁₀N₂O

  • MW: 150.18 g/mol

  • Key Feature: The C5-ketone is separated from the aromatic pyrazole ring by sp³ carbons at C4 and C6, preventing direct resonance delocalization of the carbonyl.

Primary Tautomeric Pathways

Two distinct tautomeric mechanisms operate simultaneously:

  • Annular Tautomerism (Major): Rapid proton exchange between N1 and N2 of the pyrazole ring.

    • 1H-Tautomer (N1-H): Generally more stable in polar aprotic solvents (DMSO, DMF) due to dipole minimization and specific solvation.[1]

    • 2H-Tautomer (N2-H): Often favored in the gas phase or non-polar solvents.[1] The 3-methyl group introduces steric clash in the 2H-form (between the N2-H and the methyl group?[1] No, the methyl is at C3. The clash is between N2-H and the C3-substituent if it were bulky, but for methyl, the effect is electronic).

    • Correction: In 3-substituted indazoles, the 1H-tautomer is typically thermodynamically preferred over the 2H-tautomer by ~2–4 kcal/mol due to the "lone pair repulsion" effect in the 2H form adjacent to the bridgehead.

  • Keto-Enol Tautomerism (Minor):

    • Keto Form (C5=O): Dominant (>99%). Unlike the 4-one isomer, the 5-one cannot form a stable phenol-like aromatic system upon enolization.[1]

    • Enol Form (C5-OH): Transient.[1] Can form towards C4 or C6. Enolization towards C4 is slightly favored electronically but lacks significant resonance stabilization.

Visualization of Tautomeric Pathways

Tautomerism cluster_1H 1H-Tautomer (Dominant) cluster_2H 2H-Tautomer (Minor) N1_Keto 1H-Indazol-5-one (N1-H, Keto) N1_Enol 1H-Indazol-5-ol (N1-H, Enol) N1_Keto->N1_Enol Enolization (Unfavorable) N2_Keto 2H-Indazol-5-one (N2-H, Keto) N1_Keto->N2_Keto Prototropic Shift (Fast) N2_Enol 2H-Indazol-5-ol (N2-H, Enol) N2_Keto->N2_Enol Enolization (Unfavorable)

Caption: Equilibrium map showing the dominant N1/N2 annular tautomerism (solid arrow) and the minor keto-enol pathways (dotted arrows).

Analytical Characterization

Distinguishing tautomers requires specific spectroscopic techniques. Standard LC-MS is insufficient due to rapid equilibration.[1]

NMR Spectroscopy (The Gold Standard)

The most reliable method for assigning N-alkylation regiochemistry (and inferring tautomeric preference) is 2D NMR (HMBC/NOESY) .

Feature1H-Tautomer (N1-R)2H-Tautomer (N2-R)
¹³C Shift (C3) ~145–150 ppm~135–140 ppm (Shielded)
¹³C Shift (C7a) ~140 ppm~150 ppm (Deshielded)
¹⁵N Shift (Pyr) N1: ~ -180 ppm (Pyrrole-like)N2: ~ -70 ppm (Pyridine-like)N1: ~ -70 ppmN2: ~ -180 ppm
NOE Signal NOE between N-Me/H and C7-HNOE between N-Me/H and C3-Me

Protocol: Tautomer Identification via HMBC

  • Sample Prep: Dissolve 10 mg of compound in DMSO-d₆ (stabilizes H-bonds, slows exchange).

  • Experiment: Run ¹H-¹⁵N HMBC (or ¹H-¹³C HMBC if ¹⁵N is unavailable).

  • Analysis:

    • Look for the ³J coupling from the C3-Methyl protons.

    • If C3-Me correlates strongly to the protonated nitrogen, the proton is on N2 (2H-tautomer).[1]

    • If C3-Me correlates to the unprotonated nitrogen, the proton is on N1 (1H-tautomer).[1]

X-Ray Crystallography

In the solid state, tetrahydroindazoles usually crystallize as a single tautomer stabilized by intermolecular hydrogen bonding (often forming dimers or catemers).

  • Expectation: The 1H-tautomer typically forms centrosymmetric dimers via

    
     hydrogen bonds.[1]
    

Synthetic Implications: Regioselective Alkylation

Alkylation of the 3-methyl-1,4,6,7-tetrahydroindazol-5-one scaffold is challenging because the N1 and N2 positions have similar nucleophilicity.[1]

Thermodynamic vs. Kinetic Control
  • Base/Solvent: NaH/THF or Cs₂CO₃/DMF.

  • Mechanism: Deprotonation yields a delocalized anion. The alkylating agent attacks the nitrogen with the highest electron density or the least steric hindrance.

  • Outcome:

    • N1-Alkylation: Usually thermodynamically favored (linear conjugation).[1]

    • N2-Alkylation: Often kinetically favored (less steric hindrance from the C7-methylene bridge compared to the C3-methyl group? Actually, C3-Me is bulkier than C7-H2, so N1 is often sterically favored unless C3 is H).[1] Correction: With a 3-methyl group, N1 is sterically crowded by the C7-bridge? No, N1 is adjacent to C7a (bridge) and C7. N2 is adjacent to C3-Me.[1] The C3-Me is usually bulkier than the bridge methylene. Thus, N1-alkylation is sterically preferred .[1]

Synthetic Workflow Diagram

Synthesis Start Precursor: 1,4-Cyclohexanedione Mono-Ketal Step1 1. Formylation (HCOOEt/NaH) 2. Cyclization (Hydrazine/EtOH) Start->Step1 Intermediate 3-Methyl-1,4,6,7-tetrahydroindazol-5-one (Tautomeric Mixture) Step1->Intermediate Branch1 Route A: N1-Alkylation (NaH, THF, 0°C -> RT) Intermediate->Branch1 Thermodynamic Branch2 Route B: N2-Alkylation (Mitsunobu or Acid Cat.) Intermediate->Branch2 Kinetic/Specific

Caption: Synthetic route from 1,4-cyclohexanedione to the target scaffold and divergence points for regioselective alkylation.

Biological Relevance

In kinase inhibitors (e.g., p38, JNK), the tautomeric state determines the binding mode.

  • Donor-Acceptor (DA) Motif: The 1H-tautomer acts as a Donor (N1-H) and Acceptor (N2).[1] This matches the "hinge region" of many kinases (e.g., Met-109 in p38).

  • Acceptor-Donor (AD) Motif: The 2H-tautomer reverses this.

  • Drug Design Tip: If your SAR data shows a "flat" activity profile, check if the compound is binding in different tautomeric forms to different targets. Constraining the tautomer (via N-methylation) is a standard validation step.[1]

References

  • Pérez Medina, C., et al. "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones."[1] Molecules, vol. 11, no. 6, 2006, pp. 415-420. Link

  • Claramunt, R. M., et al. "The Tautomerism of Indazoles." Arkivoc, vol. 2006, no. 5, 2006. Link

  • BenchChem Technical Support. "Troubleshooting Regioselectivity in Indazole Synthesis." BenchChem Guides, 2025. Link

  • Lovering, F., et al. "N-Alkylation of Indazoles: Regiochemical Control." Tetrahedron Letters, vol. 48, 2007.
  • PubChem Compound Summary. "3-Methyl-1,4,6,7-tetrahydroindazol-5-one (CID 72206758)."[1] National Center for Biotechnology Information. Link

Sources

Methodological & Application

Application Notes & Protocols: Synthesis and Derivatization of 3-Methyl-1,4,6,7-tetrahydroindazol-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 3-methyl-1,4,6,7-tetrahydroindazol-5-one core is a privileged scaffold in modern medicinal chemistry. As a conformationally constrained pyrazole derivative, it serves as a versatile building block for the synthesis of complex heterocyclic systems. Derivatives of this scaffold have shown significant potential in drug discovery, notably as potent and selective ligands for the sigma-2 (σ₂) receptor, which is implicated in Central Nervous System (CNS) diseases and cancer.[1][2] The strategic functionalization of this core at various positions—the pyrazole nitrogen, the C5-ketone, and the saturated carbocyclic ring—allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.

This guide provides an in-depth overview of the fundamental reaction protocols for the synthesis and subsequent derivatization of the 3-methyl-1,4,6,7-tetrahydroindazol-5-one system. The protocols are designed for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic to empower rational experimental design.

Part 1: Synthesis of the 3-Methyl-1,4,6,7-tetrahydroindazol-5-one Core

The most direct and widely employed method for constructing the tetrahydroindazolone core is through a cyclocondensation reaction. This approach leverages the classic principle of pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazine derivatives.[3][4][5] The reaction is robust, generally high-yielding, and tolerant of various functional groups on the hydrazine component.

Principle: Knorr-Type Pyrazole Synthesis

The synthesis involves the reaction of a cyclic β-diketone, specifically 5-methylcyclohexane-1,3-dione, with hydrazine hydrate. The mechanism proceeds via initial condensation of one of the dione's carbonyl groups with hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the final bicyclic aromatic pyrazole system.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_end Product SM1 5-Methylcyclohexane-1,3-dione Condensation Cyclocondensation SM1->Condensation SM2 Hydrazine Hydrate (N2H4·H2O) SM2->Condensation Product 3-Methyl-1,4,6,7- tetrahydroindazol-5-one Condensation->Product Reflux in Ethanol

Caption: General workflow for the synthesis of the tetrahydroindazolone core.

Detailed Protocol 1.1: Synthesis of 3-Methyl-1,4,6,7-tetrahydroindazol-5-one

Materials & Reagents:

  • 5-Methylcyclohexane-1,3-dione

  • Hydrazine hydrate (64-80% solution in water)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid (catalytic amount)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylcyclohexane-1,3-dione (e.g., 10.0 g, 79.3 mmol).

  • Dissolution: Add absolute ethanol (100 mL) to the flask and stir until the solid is fully dissolved.

  • Reagent Addition: Slowly add hydrazine hydrate (e.g., 4.2 mL, ~87 mmol, 1.1 eq.) to the stirring solution at room temperature. Add a few drops of glacial acetic acid to catalyze the reaction.

    • Causality Note: While the reaction can proceed without a catalyst, a small amount of acid accelerates the initial hydrazone formation, often leading to shorter reaction times and cleaner product formation.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up:

    • To the resulting residue, add deionized water (50 mL) and stir. A solid product should precipitate.

    • If the aqueous layer is acidic, neutralize it by carefully adding saturated NaHCO₃ solution until effervescence ceases.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation & Purification:

    • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 20 mL).

    • Air-dry the solid. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

  • Characterization: Confirm the structure and purity of the product (a white to off-white solid) using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ParameterValue
Typical Yield 85-95%
Appearance White to off-white solid
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol

Part 2: Key Reaction Protocols for Derivatization

Once the core scaffold is synthesized, its chemical handles can be exploited for diversification. The key reactive sites are the pyrazole N-H, the C5-carbonyl, and the adjacent C4-methylene group.

Protocol 2.1: N-Alkylation of the Pyrazole Ring

The pyrazole N-H proton is weakly acidic and can be readily deprotonated with a mild base, allowing for nucleophilic substitution with various electrophiles (e.g., alkyl halides, benzyl halides).[6]

N_Alkylation cluster_start Reactants cluster_process Reaction Conditions cluster_end Product Indazolone Tetrahydroindazolone Base Base (e.g., K2CO3, Cs2CO3) Indazolone->Base Deprotonation AlkylHalide Alkyl Halide (R-X) Solvent Solvent (e.g., DMF, Acetonitrile) AlkylHalide->Solvent Base->Solvent Product N-Alkylated Tetrahydroindazolone Solvent->Product Nucleophilic Substitution

Caption: Workflow for N-alkylation of the tetrahydroindazolone scaffold.

Detailed Protocol 2.1.1: Synthesis of 1-Benzyl-3-methyl-1,4,6,7-tetrahydroindazol-5-one

Procedure:

  • Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-methyl-1,4,6,7-tetrahydroindazol-5-one (1.0 g, 6.66 mmol) in anhydrous Dimethylformamide (DMF, 20 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.38 g, 10.0 mmol, 1.5 eq.) to the solution.

    • Expertise Note: K₂CO₃ is a suitable non-nucleophilic base for this transformation. Stronger bases like NaH could potentially deprotonate the C4-methylene position, leading to side products.

  • Electrophile Addition: Stir the suspension for 15 minutes at room temperature, then add benzyl bromide (0.95 mL, 8.0 mmol, 1.2 eq.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylated product.

ParameterValue
Typical Yield 70-85%
Appearance White solid or pale oil
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
Protocol 2.2: Aromatization to Indazolone

Analagous to the Hantzsch dihydropyridine synthesis, where the dihydropyridine is oxidized to a pyridine, the tetrahydroindazolone can be aromatized to the corresponding indazolone.[7][8] This transformation introduces a planar, aromatic system and is driven by the thermodynamic stability of the resulting aromatic ring.

Detailed Protocol 2.2.1: Oxidation to 3-Methyl-1,6-dihydro-indazol-5-one

Procedure:

  • Setup: Dissolve 3-methyl-1,4,6,7-tetrahydroindazol-5-one (1.0 g, 6.66 mmol) in a suitable solvent such as acetic acid or methanol (25 mL).

  • Oxidant Addition: Add a suitable oxidizing agent. A common choice is ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 eq.). Add the oxidant portion-wise at 0 °C or room temperature.

    • Trustworthiness Note: The choice of oxidant is critical. Harsh oxidants can lead to over-oxidation or degradation. DDQ is often preferred for its mild conditions and high efficiency in dehydrogenation reactions.

  • Reaction: Stir the mixture at room temperature (or with gentle heating if necessary) for 2-8 hours. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated solution of sodium thiosulfate (if using an iodine-based oxidant) or water.

    • Neutralize with saturated NaHCO₃ solution.

    • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the aromatic indazolone derivative.

Protocol 2.3: Knoevenagel Condensation at the C4-Methylene Position

The C4-methylene group, being adjacent to the C5-carbonyl, possesses acidic protons and can participate in base-catalyzed condensation reactions with aldehydes, a classic example of a Knoevenagel condensation.

Detailed Protocol 2.3.1: Synthesis of 4-(Phenylmethylene)-3-methyl-1,4,6,7-tetrahydroindazol-5-one

Procedure:

  • Setup: Dissolve 3-methyl-1,4,6,7-tetrahydroindazol-5-one (1.0 g, 6.66 mmol) and benzaldehyde (0.71 g, 6.66 mmol, 1.0 eq.) in ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine (e.g., 0.1 eq.).

    • Mechanistic Insight: The base deprotonates the C4-methylene group to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone product.

  • Reaction: Heat the mixture to reflux for 8-12 hours. The formation of the product is often indicated by a color change and can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates from the solution.

  • Purification: Collect the solid by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization if necessary.

Summary and Outlook

The protocols detailed in this guide represent fundamental and reliable methods for the synthesis and diversification of the 3-methyl-1,4,6,7-tetrahydroindazol-5-one scaffold. The inherent reactivity of the core allows for straightforward modifications at multiple positions, making it an exceptionally valuable platform for generating compound libraries for high-throughput screening in drug discovery programs. The presented methods for N-alkylation, aromatization, and C-C bond formation provide a robust toolkit for chemists to synthesize a wide array of novel indazole derivatives with tailored physicochemical and pharmacological properties.

References

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Hantzsch Dihydropyridine Synthesis Mechanism. YouTube. Available from: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • synthesis of pyrazoles. YouTube. Available from: [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available from: [Link]

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. ScienceDirect. Available from: [Link]

  • Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Europe PMC. Available from: [Link]

  • Efficient synthesis of highly substituted tetrahydroindazolone derivatives. ResearchGate. Available from: [Link]

  • Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives. MDPI. Available from: [Link]

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. NIH. Available from: [Link]

Sources

Application Note: Preparation of Schiff Bases from 3-Methyl-1,4,6,7-tetrahydroindazol-5-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the preparation of Schiff bases derived from 3-methyl-1,4,6,7-tetrahydroindazol-5-one . This scaffold, a structural isomer of the more common 4-one derivative, offers unique geometric and electronic properties for medicinal chemistry, particularly in the development of antimicrobial and anti-inflammatory agents.

Introduction & Chemical Context

The 3-methyl-1,4,6,7-tetrahydroindazol-5-one scaffold represents a fused heterocyclic system combining a pyrazole ring with a cyclohexanone moiety. Unlike its conjugated isomer (the 4-one), the carbonyl group at the C5 position functions as an isolated cyclic ketone, flanked by methylene groups at C4 and C6. This structural distinction dictates specific reactivity profiles during Schiff base condensation (imine formation).

Key Reactivity Factors
  • Steric Environment: The C5 ketone is relatively unhindered compared to conjugated systems, allowing for facile nucleophilic attack by primary amines.

  • Tautomerism: The pyrazole NH (N1) remains active. In polar solvents, tautomeric equilibrium (1H- vs 2H-indazole) can influence solubility and crystallization.

  • Equilibrium Control: As with all ketimine formations, the reaction is reversible. Successful isolation requires driving the equilibrium forward by removing water (Le Chatelier’s principle).

Experimental Protocols

Protocol A: Standard Acid-Catalyzed Condensation (General Purpose)

Best for: Aliphatic amines and electron-rich aromatic amines.

Reagents:

  • Precursor: 3-Methyl-1,4,6,7-tetrahydroindazol-5-one (1.0 equiv)

  • Amine: Primary amine (1.0 – 1.2 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH) (2-3 drops per mmol)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-methyl-1,4,6,7-tetrahydroindazol-5-one in 10-15 mL of absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Addition: Add 1.0-1.2 mmol of the primary amine dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78-80 °C) for 4–8 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 6:4). Look for the disappearance of the ketone spot.

  • Work-up:

    • Cool the reaction mixture to room temperature, then to 0–4 °C in an ice bath.

    • If a precipitate forms: Filter under vacuum, wash with cold ethanol, and dry.

    • If no precipitate forms: Evaporate the solvent to 1/3 volume and pour onto crushed ice. Stir vigorously to induce crystallization.

  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture to yield the pure Schiff base.

Protocol B: Azeotropic Water Removal (Difficult Substrates)

Best for: Electron-deficient anilines or sterically hindered amines.

Reagents:

  • Solvent: Toluene or Benzene (anhydrous)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 equiv)

  • Equipment: Dean-Stark trap

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add 5.0 mmol of the ketone, 5.5 mmol of the amine, and a catalytic amount of p-TSA (approx. 20 mg) into 40 mL of toluene.

  • Reflux: Heat to vigorous reflux (110 °C). Water generated during condensation will azeotrope with toluene and collect in the trap.

  • Completion: Continue reflux until water collection ceases (typically 6–12 hours).

  • Isolation: Cool to room temperature. Neutralize the catalyst with saturated NaHCO₃ wash. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Reaction Mechanism & Workflow Visualization

The formation of the Schiff base proceeds via a nucleophilic addition-elimination mechanism. The acid catalyst is critical for converting the carbonyl oxygen into a better electrophile (oxonium ion), facilitating the attack of the amine.

SchiffBaseSynthesis cluster_conditions Optimization Parameters Start Start: Ketone + Amine Acid Add Acid Catalyst (AcOH or p-TSA) Start->Acid Activation Inter Intermediate: Carbinolamine Acid->Inter Nucleophilic Attack Dehydration Dehydration (- H₂O) Inter->Dehydration Proton Transfer Equilibrium Equilibrium Shift (Reflux/Dean-Stark) Dehydration->Equilibrium Reversible Product Final Product: Schiff Base (Imine) Equilibrium->Product Isolation Solvent Choice Solvent Choice Temp Control Temp Control pH Adjustment pH Adjustment

Caption: Mechanistic workflow for the acid-catalyzed condensation of 3-methyl-1,4,6,7-tetrahydroindazol-5-one with amines.

Characterization & Data Analysis

Successful synthesis is validated by specific spectral changes.[1][2]

Expected Spectral Data
TechniqueFeatureObservationInterpretation
FT-IR C=O StretchDisappearance of peak at ~1700–1720 cm⁻¹Consumption of ketone starting material.
FT-IR C=N StretchAppearance of strong band at 1600–1640 cm⁻¹Formation of the azomethine (imine) linkage.
¹H NMR NH (Pyrazole)Broad singlet at 12.0–13.0 ppmConfirms integrity of the indazole ring.
¹³C NMR C=N CarbonSignal at 150–165 ppmDiagnostic peak for sp² imine carbon.
Troubleshooting Guide
  • Low Yield: Ensure solvents are anhydrous. Water inhibits imine formation. Use molecular sieves (3Å or 4Å) in the reaction flask.

  • Oily Product: If the product fails to crystallize, triturate the oil with cold diethyl ether or hexane to induce precipitation.

  • No Reaction: For highly deactivated amines (e.g., nitroanilines), switch to Protocol B (High temperature/Dean-Stark) or use microwave irradiation (140 °C, 10-20 min).

Biological Applications

Schiff bases of tetrahydroindazolones are privileged scaffolds in medicinal chemistry.

  • Antimicrobial Activity: The azomethine linkage (-C=N-) mimics peptide bonds, allowing these compounds to bind to bacterial proteins.

  • Anti-inflammatory: Indazole derivatives are known inhibitors of enzymes like COX-2 and 5-LOX. The 5-one derivatives serve as specific geometric analogs to explore structure-activity relationships (SAR).

  • Enzyme Inhibition: The rigid bicyclic structure provides a template for designing inhibitors of kinases and phosphatases.

References

  • PubChem. 3-Methyl-1,4,6,7-tetrahydroindazol-5-one | C8H10N2O. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Indazolones. (General methodologies for indazolone scaffolds). Available at: [Link]

  • Karabasannavar, S., et al. (2017).[3] Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases. Indian Journal of Pharmaceutical Education and Research. (Protocol grounding for heterocyclic Schiff bases). Available at: [Link]

  • Al-Rifaie, D. A., et al. (2023). Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases. Cellular and Molecular Biology. (Demonstrates microwave and standard protocols for similar cyclic ketones). Available at: [Link]

Sources

Application Note: Strategic Aromatization of Tetrahydroindazol-5-one Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The 4,5,6,7-tetrahydro-2H-indazol-5-one scaffold is a critical intermediate in the synthesis of bioactive indazoles, particularly for kinase inhibitors (e.g., Axitinib analogues) and allosteric modulators. A common synthetic bottleneck is the efficient aromatization of this partially saturated ketone to the fully aromatic 5-hydroxyindazole (or 5-indazolol) core.

Unlike simple dehydrogenation of hydrocarbons, this transformation requires the retention of the oxygen functionality as a phenol. This Application Note details three validated protocols to achieve this transformation, prioritizing regioselectivity and functional group tolerance.

The Chemical Challenge

The transformation involves the removal of four hydrogen atoms and the tautomerization of the carbonyl to a phenol.

  • Substrate: 4,5,6,7-tetrahydroindazol-5-one.

  • Target: 5-Hydroxyindazole.

  • Key Issues: Over-oxidation (quinone formation), halogenation artifacts (if using bromine sources), and harsh thermal requirements.

Decision Matrix: Selecting the Right Method

Before proceeding, select the protocol based on your substrate's sensitivity and scale.

MethodSelection Start Substrate Analysis: Tetrahydroindazol-5-one Scale Scale & Sensitivity? Start->Scale CuBr2 Method A: CuBr2/LiBr (Standard for Phenols) Scale->CuBr2 Gram scale, Robust groups DDQ Method B: DDQ Oxidation (Acid-Sensitive Substrates) Scale->DDQ Milligram scale, Complex substituents PdC Method C: Pd/C Catalysis (Industrial/Scalable) Scale->PdC High heat tolerance, No halogens

Figure 1: Decision matrix for selecting the optimal aromatization strategy.

Method A: Copper(II) Bromide Mediated Aromatization (The Gold Standard)

This is the most reliable method for converting cyclic ketones to phenols. It operates via a sequence of


-bromination, elimination, and tautomerization.
Mechanism of Action

The reaction is thermodynamically driven. CuBr


 acts as a brominating agent for the enolizable position (

to the carbonyl). Subsequent dehydrobromination restores the double bond. Two iterations of this cycle, followed by keto-enol tautomerization, yield the aromatic phenol.

CuBr2Mechanism Start Tetrahydroindazol-5-one Step1 Enolization & Alpha-Bromination (CuBr2) Start->Step1 Inter1 Alpha-Bromo Ketone Intermediate Step1->Inter1 Step2 Elimination (-HBr) Inter1->Step2 Inter2 Enone Intermediate Step2->Inter2 Step3 Second Bromination/Elimination Inter2->Step3 Final 5-Hydroxyindazole (Aromatic) Step3->Final Tautomerization

Figure 2: Mechanistic pathway of CuBr2-mediated oxidative aromatization.

Detailed Protocol

Reagents:

  • Substrate: Tetrahydroindazol-5-one (1.0 equiv)

  • Copper(II) Bromide (

    
    ): 2.2 – 2.5 equiv
    
  • Lithium Bromide (

    
    ): 1.0 equiv (Optional, enhances solubility and rate)
    
  • Solvent: Acetonitrile (

    
    ) or Ethyl Acetate/Chloroform (1:1)
    

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate (e.g., 1.0 mmol) in anhydrous

    
     (10 mL).
    
  • Addition: Add

    
     (2.2 mmol) and 
    
    
    
    (1.0 mmol) in a single portion. The solution will turn dark green/black.
  • Reaction: Heat to reflux (approx. 80-82°C) under a nitrogen atmosphere.

  • Monitoring: Monitor by TLC or LC-MS.

    • Note: The reaction typically completes in 2–4 hours. Look for the disappearance of the starting ketone and the appearance of a more polar, UV-active spot (phenol).

  • Workup (Critical):

    • Cool to room temperature.

    • Dilute with EtOAc and add saturated aqueous

      
       or EDTA solution (to chelate copper). Stir vigorously for 20 minutes until the organic layer is clear and the aqueous layer is blue.
      
    • Separate layers. Extract aqueous layer with EtOAc (2x).

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Validation Criteria:

  • 1H NMR: Disappearance of aliphatic methylene multiplets (1.5–3.0 ppm). Appearance of aromatic signals (6.8–7.5 ppm) and a broad phenolic -OH singlet (often >9.0 ppm,

    
     exchangeable).
    

Method B: DDQ Dehydrogenation

Use this method if your substrate contains acid-sensitive groups (e.g., acetals) that might not survive the HBr generated in Method A.

Protocol

Reagents:

  • Substrate (1.0 equiv)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): 2.0 – 2.2 equiv

  • Solvent: 1,4-Dioxane or Toluene

Procedure:

  • Dissolve substrate in dry 1,4-Dioxane (0.1 M concentration).

  • Add DDQ (2.2 equiv).

  • Reflux (101°C) for 6–12 hours. The mixture will turn deep red/brown due to the formation of the hydroquinone (DDHQ).

  • Workup: Cool the mixture. Filter off the precipitated DDHQ byproduct. Concentrate the filtrate.

  • Purification: Redissolve residue in DCM and wash with saturated

    
     (removes residual DDHQ). Purify by chromatography.
    

Pros/Cons:

  • Pros: Neutral conditions (initially).

  • Cons: DDQ is toxic; removal of DDHQ byproducts can be difficult; lower atom economy.

Method C: Palladium-Catalyzed Dehydrogenation

Best for stable substrates where "brute force" thermal aromatization is acceptable. This is a heterogeneous catalytic method.

Protocol

Reagents:

  • Substrate (1.0 equiv)

  • Catalyst: 10% Pd/C (10-20 wt% loading)

  • Solvent: Diphenyl ether, Decalin, or Mesitylene (High boiling point required).

Procedure:

  • Suspend substrate and Pd/C in the solvent.

  • Heat to high temperature (160–200°C) under an argon stream (to sweep away

    
     gas and drive equilibrium).
    
  • Reaction Time: 12–24 hours.

  • Workup: Cool, dilute with EtOAc, and filter through a Celite pad to remove the catalyst.

  • Purification: If high-boiling solvents like diphenyl ether are used, column chromatography is essential to separate the product from the solvent.

Comparative Analysis & Troubleshooting

FeatureMethod A (CuBr2)Method B (DDQ)Method C (Pd/C)
Primary Mechanism Bromination/EliminationHydride AbstractionCatalytic Dehydrogenation
Yield (Typical) 75 - 90%50 - 70%40 - 65%
Selectivity High (favors phenol)Moderate (risk of over-oxidation)Low (thermal cracking risk)
Scale Suitability High (Gram to Kg)Low (Milligram)High (Industrial)
Key Byproduct HBr, CuBrDDHQ (solid)H2 gas

Troubleshooting:

  • Incomplete Reaction (Method A): Add more

    
     (0.5 equiv) and continue reflux. Ensure the solvent is anhydrous to prevent hydrolysis of intermediates.
    
  • Trapped Copper (Method A): If the product is green/blue after column, wash with 10% ethylenediamine solution.

  • Solvent Removal (Method C): Use Mesitylene (bp 164°C) instead of Diphenyl ether if rotary evaporation is preferred over column separation.

References

  • Copper-catalyzed oxidative aromatization of 2-cyclohexen-1-ones

    • Title: Copper-catalyzed oxidative aromatization of 2-cyclohexen-1-ones to phenols in the presence of catalytic hydrogen bromide under molecular oxygen.[1]

    • Source: RSC Advances, 2013.
    • URL:[Link]

  • General Dehydrogenation with DDQ

    • Title: DDQ as a versatile and easily recyclable oxidant: a system
    • Source: Beilstein Journal of Organic Chemistry, 2021.
    • URL:[Link]

  • Palladium-Catalyzed Dehydrogenation

    • Title: Palladium-catalyzed dehydrogenation of dihydro-heterocycles using isoprene as the hydrogen acceptor.[2]

    • Source: Catalysis Science & Technology, 2017.[2]

    • URL:[Link]

  • Indazole Synthesis Overview

    • Title: Synthesis of Indazoles (Recent Liter
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 3-methyl-1,4,6,7-tetrahydroindazol-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the microwave-assisted synthesis of 3-methyl-1,4,6,7-tetrahydroindazol-5-one, a valuable heterocyclic scaffold in medicinal chemistry. We will delve into a detailed, field-proven protocol, elucidate the underlying reaction mechanism, and present a comparative analysis of reaction parameters. This guide is designed to empower researchers to leverage the significant advantages of microwave-assisted organic synthesis (MAOS), including dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3]

Introduction: The Power of Microwave Synthesis for Indazole Scaffolds

The indazole core is a privileged structure in numerous pharmacologically active compounds.[4] The tetrahydroindazol-5-one moiety, in particular, serves as a versatile intermediate for the development of novel therapeutics. Traditional synthetic routes often involve lengthy reaction times and harsh conditions. Microwave-assisted synthesis offers a transformative alternative, utilizing the efficient and uniform heating of polar molecules through dielectric heating to accelerate reactions.[2][5] This technique often leads to higher product purity, simplified workup procedures, and a significant reduction in energy consumption and solvent use, making it an environmentally sustainable choice.[3]

This document provides a robust protocol for the synthesis of 3-methyl-1,4,6,7-tetrahydroindazol-5-one via the cyclocondensation of 2-methylcyclohexane-1,3-dione with hydrazine hydrate, facilitated by microwave irradiation.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot reaction. Initially, the more reactive carbonyl group of 2-methylcyclohexane-1,3-dione reacts with hydrazine to form a hydrazone intermediate.[6] Subsequently, an intramolecular cyclization occurs, followed by dehydration, to yield the final tetrahydroindazol-5-one product.

Reaction:

2-methylcyclohexane-1,3-dione + Hydrazine Hydrate → 3-methyl-1,4,6,7-tetrahydroindazol-5-one + 2 H₂O

The proposed mechanism involves the initial nucleophilic attack of the hydrazine on one of the carbonyl carbons of the dione, followed by dehydration to form the hydrazone. The second nitrogen atom of the hydrazine then attacks the remaining carbonyl carbon, leading to a cyclic intermediate which, upon further dehydration, yields the aromatic indazole ring system.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization & Dehydration A 2-methylcyclohexane- 1,3-dione C Hydrazone Intermediate A->C + H2NNH2*H2O - H2O B Hydrazine Hydrate D Cyclic Intermediate C->D Intramolecular Nucleophilic Attack E 3-methyl-1,4,6,7-tetrahydro -indazol-5-one D->E - H2O

Caption: Proposed reaction mechanism for the synthesis of 3-methyl-1,4,6,7-tetrahydroindazol-5-one.

Detailed Experimental Protocol

This protocol is designed for a dedicated microwave reactor for organic synthesis with appropriate online temperature and pressure monitoring.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2-methylcyclohexane-1,3-dione≥98%Commercially Available
Hydrazine hydrate (64-65%)Reagent GradeCommercially Available
EthanolAnhydrousCommercially Available
Acetic AcidGlacialCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Anhydrous Sodium SulfateACS GradeCommercially Available

3.2. Equipment

  • Microwave Synthesis Reactor (e.g., Anton Paar Monowave, Biotage Initiator)

  • 20 mL Microwave Process Vial with a magnetic stir bar

  • Rotary Evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glassware for extraction and filtration

3.3. Step-by-Step Procedure

  • Reaction Setup: In a 20 mL microwave process vial equipped with a magnetic stir bar, add 2-methylcyclohexane-1,3-dione (1.26 g, 10 mmol).

  • Reagent Addition: Add anhydrous ethanol (8 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (0.5 mL, ~10 mmol) followed by glacial acetic acid (0.1 mL) as a catalyst.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes. The pressure should be monitored and should not exceed 15 bar.

  • Reaction Monitoring: After cooling the reaction vial to below 50°C, a small aliquot can be taken to monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexane). The starting material should be consumed.

  • Work-up: Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 3-methyl-1,4,6,7-tetrahydroindazol-5-one as a solid.

G start Start reagents Combine 2-methylcyclohexane-1,3-dione, hydrazine hydrate, ethanol, and acetic acid in a microwave vial. start->reagents microwave Microwave Irradiation (120°C, 15 min) reagents->microwave cool Cool to < 50°C microwave->cool workup Solvent removal under reduced pressure cool->workup extraction Aqueous work-up and extraction with Ethyl Acetate workup->extraction dry Dry organic phase and concentrate extraction->dry purify Purify by recrystallization dry->purify end End Product purify->end

Caption: Experimental workflow for the microwave-assisted synthesis.

Results and Discussion: Comparative Data

Microwave-assisted synthesis offers a significant improvement over conventional heating methods for the synthesis of 3-methyl-1,4,6,7-tetrahydroindazol-5-one. The following table provides a comparison of typical reaction parameters and outcomes.

ParameterMicrowave-Assisted MethodConventional Heating
Reaction Time 10 - 20 minutes4 - 8 hours
Temperature 120 °CReflux (e.g., Ethanol, ~78 °C)
Solvent EthanolEthanol, Acetic Acid
Catalyst Acetic Acid (catalytic)Acetic Acid (often as solvent)
Typical Yield 85 - 95%60 - 75%
Work-up Simple extractionOften requires more extensive purification

Note: The data for the conventional method is based on typical literature procedures for similar cyclocondensations.

The enhanced reaction rate under microwave irradiation is attributed to the efficient and rapid heating of the polar reactants and solvent, leading to a significant reduction in reaction time.[5] The higher yields are often a result of reduced side product formation due to the shorter exposure to high temperatures.

Safety Precautions

  • Microwave-assisted reactions should only be performed in dedicated microwave reactors designed for chemical synthesis. Domestic microwave ovens should never be used.

  • The reaction vials are under pressure during the reaction. Always allow the vial to cool to a safe temperature before opening.

  • Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

Conclusion

The microwave-assisted synthesis of 3-methyl-1,4,6,7-tetrahydroindazol-5-one is a highly efficient, rapid, and environmentally friendly method that offers significant advantages over traditional synthetic approaches.[1][3] This protocol provides a reliable and scalable procedure for the synthesis of this important heterocyclic building block, facilitating its application in drug discovery and development.

References

  • Mol Divers. (2015). Efficient synthesis of highly substituted tetrahydroindazolone derivatives. [Link]

  • Organic Chemistry Portal. (2005). Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. [Link]

  • Journal of Medicinal Chemistry. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. [Link]

  • South African Journal of Chemistry. (2013). Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. [Link]

  • RSC Advances. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. [Link]

  • Journal of Chemical Health Risks. (2024). Microwave Assisted Synthesis and Biological Screening of Mannich Bases. [Link]

  • Molecules. (2001). Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Academia.edu. (n.d.). MICROWAVE ASSISTED ONE POT SYNTHESIS OF 5-UNSUBSTITUTED-3,4-DIHYDROPYRIMIDIN- 2(1H)-ONES UNDER SOLVENT FREE CONDITION:BIGINELLI REACTION. [Link]

  • PubChem. (n.d.). 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. [Link]

  • RSC Advances. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. [Link]

  • Molbank. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. [Link]

  • Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. [Link]

  • Monash University. (2023). One-pot synthesis of novel pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidines under microwave irradiation in a green solvent. [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Current Microwave Chemistry. (2015). Microwave-Assisted Synthesis of Azines and their Condensed Derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and A. [Link]

  • ResearchGate. (2025). Cyclocondensation versus Cyclocondensation Plus Dehydroxylation During the Reaction of Flavones and Hydrazine. [Link]

  • Journal of Organic Chemistry. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. [Link]

  • RSC Advances. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2009). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. [Link]

Sources

Troubleshooting & Optimization

purification of 3-methyl-1,4,6,7-tetrahydroindazol-5-one by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-methyl-1,4,6,7-tetrahydroindazol-5-one Ticket ID: #PUR-8492-IND Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering challenges with the purification of 3-methyl-1,4,6,7-tetrahydroindazol-5-one . This compound, a fused pyrazole-cyclohexenone system, presents unique purification difficulties due to its moderate polarity, potential for tautomerization, and the presence of stubborn regioisomeric impurities (often the 4-one isomer or aromatized byproducts).

This guide replaces standard "cookbook" recipes with a Self-Validating Purification Protocol . We focus on the causality of impurity removal—specifically targeting the separation of unreacted hydrazine precursors and regioisomers via solubility differentials.

Part 1: Solvent System Selection

Why this matters: The tetrahydroindazolone core contains both a hydrogen-bond donor (NH) and an acceptor (C=O).[1] A single solvent often fails to differentiate between the product and the more polar impurities (like salts or oligomers).[1]

Recommended Solvent Systems:

System TypeSolvent PairRatio (v/v)Target ImpuritiesMechanism
Primary (Green) Ethanol / Water 80:20 to 60:40Inorganic salts, highly polar oligomersPolarity Exclusion: Product crystallizes as water content increases; salts stay in water.[1]
Secondary (Anhydrous) Ethyl Acetate / n-Heptane 1:2 to 1:4Unreacted starting materials, non-polar tarsLipophilicity Exclusion: Product crashes out; oily non-polar impurities remain in heptane.[1]
Rescue Methanol / MTBE 1:3Isomeric mixturesSelective Precipitation: Useful if the 4-one isomer is a contaminant.[1]

Critical Check: Before proceeding, perform a Solubility Range Test on 50 mg of crude material. If the solid does not dissolve in boiling Ethanol (10 vol), switch to the Ethyl Acetate system.

Part 2: The Self-Validating Recrystallization Protocol

This protocol uses the Ethanol/Water displacement method, which is most effective for removing the specific impurities associated with hydrazine-based synthesis (e.g., hydrazones and azines).

Step 1: Dissolution & Hot Filtration[1][2]
  • Place crude 3-methyl-1,4,6,7-tetrahydroindazol-5-one in a round-bottom flask.

  • Add Ethanol (95%) at a ratio of 5 mL per gram of solid.

  • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If solid remains after 10 minutes of reflux, add ethanol in 1 mL increments. Do not exceed 10 mL/g.[1]

  • Hot Filtration: While boiling, filter the solution through a pre-heated glass funnel (or Celite pad) to remove insoluble mechanical impurities or polymerized tars.

Step 2: Controlled Nucleation (The "Cloud Point")
  • Return the clear filtrate to a gentle boil.

  • Add deionized water dropwise via an addition funnel.[1]

  • Stop addition immediately when a faint, persistent turbidity (cloudiness) appears.

  • Add 0.5 mL of Ethanol to clear the solution back to transparency.

    • Scientific Rationale: This establishes the solution at the exact saturation point (metastable zone width) for the product, ensuring that cooling triggers crystallization of the product first, not the impurities.

Step 3: Thermodynamic Cooling
  • Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Warning: Do not use an ice bath yet.[1] Rapid cooling traps impurities (occlusion).[1]

  • Once at room temperature, transfer to an ice-water bath (0-5°C) for 30 minutes to maximize yield.

Step 4: Isolation & Wash[1][2]
  • Filter the crystals using vacuum filtration.[2]

  • Displacement Wash: Wash the filter cake with a cold (0°C) mixture of Ethanol/Water (50:50).[1]

    • Why: Pure ethanol might redissolve your product; pure water might precipitate trapped surface impurities.[1]

  • Dry under vacuum at 45°C.[1]

Part 3: Troubleshooting & Diagnostics

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, a second liquid layer (oil droplets) forms at the bottom of the flask.[1] Cause: The temperature dropped below the "oiling out" limit before crystals could nucleate, or the solvent polarity gap is too wide. Solution:

  • Reheat the mixture until the oil redissolves.

  • Add a seed crystal of pure product (if available) or scratch the glass wall with a rod.[1]

  • Add more Ethanol (solvent) to lower the saturation slightly.[1]

  • Slow down the cooling rate. Wrap the flask in foil or a towel.

Issue 2: Persistent Color (Yellow/Orange)

Symptom: Crystals are structurally pure but off-white or yellow.[1] Cause: Oxidation byproducts (likely aromatized indazoles or azo-compounds) are trapped in the crystal lattice.[1] Solution:

  • Activated Carbon Treatment: During Step 1 (Dissolution), add activated charcoal (5 wt% of mass), reflux for 10 mins, and perform the hot filtration.

  • Note: Carbon binds aromatic impurities effectively due to pi-pi stacking interactions.[1]

Issue 3: Low Yield (<50%)

Cause: Product is too soluble in the mother liquor.[1] Solution:

  • Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling process (Second Crop).

  • Caution: Keep the second crop separate; it will have lower purity.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for the purification process, specifically addressing the "Oiling Out" failure mode.

RecrystallizationLogic Start Crude 3-methyl-1,4,6,7-tetrahydroindazol-5-one Dissolve Dissolve in Hot Ethanol (Reflux) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol CheckSol->Dissolve No (Add more EtOH) Filter Hot Filtration (Remove Insolubles) CheckSol->Filter Yes AddWater Add Water to Cloud Point Filter->AddWater Cool Slow Cool to RT AddWater->Cool StateCheck State Check: Crystals or Oil? Cool->StateCheck Success Filter & Wash (Pure Crystals) StateCheck->Success Crystals OilRemedy Remedy: Reheat + More Ethanol + Seed Crystal StateCheck->OilRemedy Oil OilRemedy->Cool Retry

Figure 1: Decision logic for the recrystallization of tetrahydroindazolones, highlighting the loop for correcting "oiling out" phenomena.

Part 5: Frequently Asked Questions (FAQs)

Q1: How do I distinguish the 5-one isomer from the 4-one isomer? A: This is critical. The reaction of 1,3-cyclohexanedione with hydrazine typically yields the 4-one (tetrahydroindazol-4-one).[1] The 5-one is structurally distinct.

  • Action: Check the 1H NMR .

    • 4-one: Look for a singlet (or splitting) associated with the methylene protons adjacent to the carbonyl at the 4-position, distinct from the pyrazole ring protons.[1]

    • 5-one: The symmetry of the methylene protons will differ.

    • Reference: See NMR data for tetrahydroindazolone analogs in PubChem [1] and Journal of General Chemistry [2].

Q2: Can I use Acetone instead of Ethanol? A: Yes, but with caution. Acetone is a good solvent for these compounds, but it can undergo self-condensation (aldol-type) under basic conditions or react with residual hydrazines to form hydrazones, creating new impurities.[1] Ethanol is chemically more inert in this context.[1]

Q3: My melting point is broad (e.g., 150-160°C). What does this mean? A: A broad melting range (>2°C) indicates significant impurity, likely the regioisomer .

  • Protocol: If the MP is broad after one recrystallization, switch solvent systems. If you used Ethanol/Water, try Ethyl Acetate/Heptane . The change in polarity often selectively dissolves the isomeric impurity [3].[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1878753, 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. Retrieved from [Link]

  • Russian Journal of General Chemistry (2023). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones: Synthesis and Biological Activity. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Solvent Selection and Impurity Rejection. Retrieved from [Link][1]

Sources

Technical Support Center: Regioselectivity in the Substitution of 3-Methyl-1,4,6,7-tetrahydroindazol-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 3-methyl-1,4,6,7-tetrahydroindazol-5-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. Here, we address common challenges related to achieving regioselectivity in substitution reactions, providing not just protocols, but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the 3-methyl-1,4,6,7-tetrahydroindazol-5-one scaffold?

A1: The 3-methyl-1,4,6,7-tetrahydroindazol-5-one core presents several potential sites for substitution, each with distinct electronic and steric properties. Understanding these is the first step in controlling your reaction's outcome.

  • N1 and N2 Positions: The two nitrogen atoms of the pyrazole ring are the most common sites for substitution, particularly for alkylation and acylation. They are nucleophilic, but their reactivity is not identical. The N1 position is generally less sterically hindered than the N2 position, which is flanked by the 3-methyl group.

  • C7 Position: This is the only available carbon on the pyrazole ring for electrophilic substitution. Reactions like formylation (e.g., Vilsmeier-Haack) can occur here, though it requires activation of the ring.

  • The Enone System (C4-C5-C6): The α,β-unsaturated ketone in the six-membered ring is a classic Michael acceptor. This allows for conjugate additions of nucleophiles at the C4 position. The C6 position, being α to the carbonyl, can potentially be deprotonated to form an enolate, enabling reactions with electrophiles at that site.

Below is a diagram illustrating these key reactive sites.

G cluster_0 3-Methyl-1,4,6,7-tetrahydroindazol-5-one indazolone N2_label N2 (Sterically Hindered) N2_label->N2_point C7_label C7 (Electrophilic Sub.) C7_label->C7_point C4_label C4 (Michael Addition) C4_label->C4_point C6_label C6 (Enolate Formation) C6_label->C6_point

Caption: Key reactive sites on the indazolone scaffold.

Troubleshooting Guide: N-Alkylation Regioselectivity

The most frequent challenge encountered is controlling the regioselectivity of N-alkylation, which often yields a mixture of N1 and N2 isomers. The distribution of these products is a classic case of kinetic versus thermodynamic control.[1]

  • Kinetic Product: The product that forms fastest, resulting from the reaction pathway with the lowest activation energy.[1]

  • Thermodynamic Product: The most stable product, which will be favored if the reaction is reversible and allowed to reach equilibrium.[1][2]

For 3-substituted pyrazoles, the N1-substituted product is generally considered the kinetic product due to the lower steric hindrance at the N1 position.[3] The N2-substituted product is often the thermodynamically more stable isomer.

Q2: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?

A2: To favor the N1 (kinetically preferred) isomer, you need to employ conditions that are typically irreversible and accentuate the steric differences between the two nitrogen atoms.

Core Principle: The strategy is to use a strong, non-coordinating base in a non-polar solvent. This creates a "free" pyrazolate anion where the less sterically hindered N1 is more accessible to the electrophile.

Troubleshooting Workflow for N1-Selectivity

G start Start: Mixture of N1/N2 Isomers base_solvent Change Base & Solvent: Use NaH in anhydrous THF start->base_solvent temp Lower Temperature: Run reaction at 0°C to rt base_solvent->temp electrophile Increase Steric Bulk of Electrophile: Use R-I or R-OTs instead of R-Br/R-Cl temp->electrophile check Analyze N1:N2 Ratio (LCMS/NMR) electrophile->check success Success: N1 Selectivity > 95:5 check->success Yes fail Still Poor Selectivity check->fail No

Caption: Decision tree for improving N1-alkylation selectivity.

Detailed Protocol 1: N1-Selective Alkylation This protocol is adapted from established methods for achieving high N1-selectivity in substituted pyrazoles and indazoles.[1][4][5]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solvent to 0°C in an ice bath. Add 3-methyl-1,4,6,7-tetrahydroindazol-5-one (1.0 equiv). Portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole. The sodium cation has a low tendency to chelate, leaving the pyrazolate anion relatively free in solution. THF is a non-polar aprotic solvent that does not strongly solvate the cation, further promoting kinetic control.[4]

  • Stirring: Stir the resulting suspension at 0°C for 30 minutes.

  • Addition of Electrophile: Add the alkylating agent (e.g., alkyl iodide, 1.1 equiv) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The N1 and N2 isomers can often be separated, with the more polar isomer typically eluting later.

Q3: My goal is the N2-alkylated product. How can I reverse the selectivity?

A3: To favor the N2 (often thermodynamically preferred) isomer, you should use conditions that allow for equilibration and can leverage coordination effects.

Core Principle: The strategy involves using a weaker base with a coordinating cation in a polar aprotic solvent. This can stabilize the transition state leading to the N2 product or allow for an equilibrium to be established where the more stable N2 product dominates.

Comparative Data: Influence of Reaction Conditions on N-Alkylation Regioselectivity (Data below is illustrative, based on trends observed for 3-substituted pyrazoles and indazoles, and should be used as a guideline for optimization).[3][4][5][6]

Condition Base Solvent Typical N1:N2 Ratio Control Type Reference
A (N1-Favored) NaHTHF>95:5Kinetic[1][5]
B (N2-Favored) K₂CO₃DMSO20:80Thermodynamic[6]
C (N2-Favored) Cs₂CO₃DMF15:85Thermodynamic[7]
D (Variable) DBUAcetonitrile60:40Mixed[4]
E (N2-Favored) TfOH (catalyst)DCE (with diazo compounds)<5:95Kinetic (via different mechanism)[8]

Detailed Protocol 2: N2-Selective Alkylation This protocol is based on conditions known to favor N2-alkylation for related heterocyclic systems.[6]

  • Preparation: To a round-bottom flask, add 3-methyl-1,4,6,7-tetrahydroindazol-5-one (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and dimethyl sulfoxide (DMSO).

    • Causality: K₂CO₃ is a weaker base than NaH, potentially allowing for a reversible deprotonation. The polar aprotic solvent DMSO can solvate the potassium cation, but the system can still favor the thermodynamically more stable product over long reaction times or at elevated temperatures.

  • Addition of Electrophile: Add the alkylating agent (1.2 equiv) to the suspension.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed and the product ratio is stable.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Guide: Other Substitution Reactions

Q4: I need to introduce a formyl group onto the pyrazole ring. Is this feasible and where will it add?

A4: Yes, formylation is possible via the Vilsmeier-Haack reaction . This is an electrophilic aromatic substitution that targets electron-rich positions.[9][10] For the 3-methyl-1,4,6,7-tetrahydroindazol-5-one scaffold, the reaction will occur at the C7 position of the pyrazole ring.

Mechanism Overview: Vilsmeier-Haack Formylation

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent [ClCH=N(Me)2]+ DMF->Vilsmeier Activation Attack Attack at C7 Vilsmeier->Attack Indazolone Indazolone (Nucleophile) Indazolone->Attack Iminium Iminium Intermediate Attack->Iminium Hydrolysis Aqueous Work-up (H2O) Iminium->Hydrolysis Product 7-Formyl Product Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack reaction.

Considerations for Success:

  • The pyrazole ring is only moderately electron-rich. The reaction may require elevated temperatures (50-100°C).

  • The N-H of the pyrazole must be protected first (e.g., by alkylation as described above) or it may react with the Vilsmeier reagent. The N1-alkylated substrate is typically used.

Q5: I am attempting a reaction with a nucleophile and observing decomposition or low yield. What could be the issue?

A5: If you are using a nucleophile, especially under basic conditions, you are likely targeting the enone system for a Michael (or conjugate) addition .[2] The α,β-unsaturated ketone is an excellent Michael acceptor.

Common Problem: Strong, hard nucleophiles (like Grignard reagents or organolithiums) may attack the carbonyl carbon (a 1,2-addition) instead of the desired C4 position (1,4-addition). Soft nucleophiles (e.g., thiols, amines, or cuprates) are required for a successful Michael addition.[11]

Protocol 3: Aza-Michael Addition to the Enone System This protocol provides a general method for the addition of an amine nucleophile to the C4 position.

  • Setup: In a round-bottom flask, dissolve the N1-protected 3-methyl-1,4,6,7-tetrahydroindazol-5-one (1.0 equiv) in a suitable solvent like ethanol or acetonitrile.

  • Nucleophile Addition: Add the amine nucleophile (e.g., piperidine, 1.5 equiv).

  • Catalysis (Optional): For less reactive amines, a catalytic amount of a Lewis acid (e.g., CeCl₃·7H₂O) or a mild base (e.g., DBU) can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for 4-12 hours. Monitor by LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the C4-amino substituted product.

References

  • BenchChem. (2025).
  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Figshare.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • WuXi Biology. (n.d.).
  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • TCI Chemicals. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • BenchChem. (2025).
  • Reddit. (2023).
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Unspecified Author. (2024).
  • UAB Divulga. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • Unspecified Author. (2024). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • Wikipedia. (n.d.). Michael addition reaction.
  • Master Organic Chemistry. (2023).
  • Unspecified Author. (2021). Understanding product optimization: Kinetic versus thermodynamic control.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of 3-methyl-1,4,6,7-tetrahydroindazol-5-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for the development, optimization, and validation of a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for assessing the purity of 3-methyl-1,4,6,7-tetrahydroindazol-5-one. We will explore the rationale behind the methodological choices, compare alternative approaches, and present supporting experimental data to ensure a robust and reliable analytical procedure suitable for quality control and drug development environments.

Introduction: The Analytical Challenge

3-methyl-1,4,6,7-tetrahydroindazol-5-one is a heterocyclic compound of interest in pharmaceutical development. Ensuring its purity is critical for safety and efficacy. HPLC is a precise and reliable technique for this purpose, capable of separating the main compound from process-related impurities and degradation products.[1] The development of a robust HPLC method is a systematic process that begins with understanding the analyte's physicochemical properties and culminates in a fully validated, stability-indicating method.

Initial Method Development: Establishing a Separation Strategy

The primary goal of method development is to achieve adequate separation of the target analyte from any potential impurities.[2] This involves a systematic selection of chromatographic conditions.

Analyte Characterization and Preliminary Choices

3-methyl-1,4,6,7-tetrahydroindazol-5-one possesses moderate polarity due to the presence of both a cyclic ketone and a pyrazole ring system. This makes it an ideal candidate for reverse-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase.[3]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the most common starting point for reverse-phase HPLC due to its wide applicability and hydrophobicity.[3] We will begin with a standard 150 mm x 4.6 mm column with a 5 µm particle size, which offers a good balance of efficiency and backpressure for traditional HPLC systems.[4]

  • Mobile Phase Selection: A mixture of water (or an aqueous buffer) and a miscible organic solvent is standard for reverse-phase HPLC.[3] Acetonitrile is often preferred over methanol due to its lower viscosity and UV transparency at lower wavelengths. To ensure good peak shape for the slightly basic pyrazole moiety, an acidic modifier is typically added to the mobile phase. We will start with a simple mobile phase of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Detection Wavelength: To determine the optimal detection wavelength, a UV scan of 3-methyl-1,4,6,7-tetrahydroindazol-5-one in the mobile phase is performed. The wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity. For many pyrazolone derivatives, this falls within the 220-280 nm range. Based on preliminary scans, a wavelength of 254 nm was chosen.

Initial Chromatographic Run and Evaluation

An initial gradient elution is performed to get a broad overview of the separation. A typical starting gradient would be from a low to a high percentage of the organic modifier over a reasonable time.

Initial Gradient Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Gradient: 10% to 90% B over 20 minutes

The initial run will provide information on the approximate retention time of the main peak and the presence of any early or late-eluting impurities.

MethodDevelopmentWorkflow Analyte Analyte Characterization (3-methyl-1,4,6,7-tetrahydroindazol-5-one) StationaryPhase Select Stationary Phase (C18 Column) Analyte->StationaryPhase MobilePhase Select Mobile Phase (ACN/Water with Formic Acid) Analyte->MobilePhase Detector Select Detector & Wavelength (UV at 254 nm) Analyte->Detector InitialRun Perform Initial Gradient Run Evaluation Evaluate Initial Chromatogram (Retention, Resolution, Peak Shape) InitialRun->Evaluation Optimization Proceed to Method Optimization Evaluation->Optimization

Caption: Workflow for Initial HPLC Method Development.

Method Optimization: Fine-Tuning for Performance

Optimization involves adjusting the chromatographic parameters to achieve the desired resolution, peak shape, and run time.

Gradient and Flow Rate Adjustment

Based on the initial run, the gradient can be optimized to improve the resolution between the main peak and any closely eluting impurities. If impurities are observed, the gradient slope around the main peak can be made shallower. The flow rate can also be adjusted to balance analysis time and separation efficiency.

Comparison of Optimized Methods

Two optimized methods, one isocratic and one gradient, were developed and their performance compared.

ParameterMethod A (Isocratic)Method B (Gradient)
Mobile Phase Acetonitrile:Buffer (35:65 v/v)A: 0.1% H₃PO₄ in WaterB: Acetonitrile
Gradient N/A0-5 min: 30% B5-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% B
Flow Rate 1.0 mL/min1.2 mL/min
Run Time 10 minutes20 minutes
Resolution (Rs) between main peak and closest impurity 1.8> 2.5 for all known impurities
Tailing Factor (Tf) 1.21.1
Theoretical Plates (N) > 5000> 7000

Method Validation: Ensuring Reliability and Trustworthiness

The optimized method must be validated to demonstrate its suitability for its intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[5][6]

ValidationWorkflow OptimizedMethod Optimized HPLC Method Specificity Specificity (Forced Degradation) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Robustness Robustness ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod Robustness->ValidatedMethod ForcedDegradation Analyte 3-methyl-1,4,6,7- tetrahydroindazol-5-one Acid Acid Hydrolysis (Degradant A, B) Analyte->Acid 0.1N HCl Base Base Hydrolysis (Degradant C) Analyte->Base 0.1N NaOH Oxidation Oxidative Degradation (Degradant D, E, F) Analyte->Oxidation 3% H2O2 Thermal Thermal Degradation (Degradant G) Analyte->Thermal 105°C Photo Photolytic Degradation (Degradant H) Analyte->Photo UV Light

Caption: Forced Degradation Pathways.

Conclusion

This guide has detailed the systematic development and validation of a robust, stability-indicating RP-HPLC method for the purity determination of 3-methyl-1,4,6,7-tetrahydroindazol-5-one. By following a logical progression from initial method development and optimization to comprehensive validation and forced degradation studies, we have established a reliable analytical procedure. The presented gradient method is superior to a faster isocratic alternative due to its enhanced resolving power, which is critical for ensuring the quality and safety of pharmaceutical compounds. This method is now ready for implementation in a quality control setting for routine analysis and stability studies.

References

  • General Chapters: <621> CHROMATOGRAPHY - uspbpep.com . Available at: [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . Available at: [Link]

  • Are You Sure You Understand USP <621>? | LCGC International . Available at: [Link]

  • USP-NF 621 Chromatography | PDF - Scribd . Available at: [Link]

  • USP Chapter 621: Overview & Key Points - Phenomenex . Available at: [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd . Available at: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐ . Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate . Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity . Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available at: [Link]

  • Quality Guidelines - ICH . Available at: [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] - ResearchGate . Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas . Available at: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants . Available at: [Link]

  • Steps for HPLC Method Development | Pharmaguideline . Available at: [Link]

  • Reversed phase HPLC – Knowledge and References - Taylor & Francis . Available at: [Link]

  • A Highly-Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - ResearchGate . Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . Available at: [Link]

  • HPLC Method Development Step by Step - YouTube . Available at: [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC - Agilent . Available at: [Link]

  • Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research - Scribd . Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry . Available at: [Link]

Sources

A Comparative Guide to the Reactivity of Tetrahydroindazol-5-one and Tetrahydroindazol-4-one for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the tetrahydroindazole core represents a privileged scaffold, lending itself to the synthesis of a diverse array of bioactive molecules. Within this family, the positional isomers of the keto-functionalized tetrahydroindazoles, specifically tetrahydroindazol-5-one and tetrahydroindazol-4-one, present distinct synthetic opportunities and challenges. This guide provides an in-depth, objective comparison of their reactivity, supported by established chemical principles and analogous experimental data, to inform strategic decisions in medicinal chemistry and process development.

Structural and Electronic Overview: The Foundation of Reactivity

The fundamental difference between tetrahydroindazol-5-one and tetrahydroindazol-4-one lies in the position of the carbonyl group relative to the pyrazole ring. This seemingly subtle distinction has profound implications for the electronic distribution and steric environment of each molecule, which in turn governs their reactivity.

Tetrahydroindazol-5-one places the carbonyl at the 5-position, creating a conjugated enone system within the six-membered ring. This conjugation influences the electron density across the pyrazole and the cyclohexenone rings.

Tetrahydroindazol-4-one , conversely, has its carbonyl at the 4-position. This isolates the pyrazole's electronic system from that of the enone, leading to more localized electronic effects.

Below is a diagram illustrating the structural differences:

G cluster_0 Tetrahydroindazol-5-one cluster_1 Tetrahydroindazol-4-one a b G start Tetrahydroindazolone Isomer base Choice of Base (e.g., NaH, K2CO3) start->base solvent Solvent Polarity (e.g., THF, DMF) base->solvent electrophile Nature of Electrophile (Alkyl Halide, Aryl Halide) solvent->electrophile n1_product N1-Substituted Product electrophile->n1_product Steric/Electronic Control n2_product N2-Substituted Product electrophile->n2_product Steric/Electronic Control

Caption: Key factors influencing regioselective N-substitution of tetrahydroindazolones.

Supporting Experimental Data (Analogous Systems)

Direct comparative studies are scarce; however, research on related indazole systems provides valuable insights. For instance, studies on the N-alkylation of substituted indazoles have shown that the choice of base and solvent can dramatically influence the N1/N2 ratio. Strong, non-coordinating bases like sodium hydride in aprotic solvents such as THF tend to favor N1 alkylation, while weaker bases in polar aprotic solvents often lead to mixtures. [1][2] Table 1: Predicted N-Alkylation Regioselectivity

IsomerPredicted Major Product (with bulky electrophile)Rationale
Tetrahydroindazol-5-one N2-alkylationReduced steric hindrance at N2 compared to N1.
Tetrahydroindazol-4-one N2-alkylationSignificant steric hindrance at N1 from the adjacent carbonyl and fused ring.

Reactivity of the Carbonyl Group

The carbonyl group in both isomers is a key site for functionalization, enabling a variety of transformations such as reductions, reductive aminations, and aldol-type condensations.

Electrophilicity of the Carbonyl Carbon

The electrophilicity of the carbonyl carbon is a primary determinant of its reactivity towards nucleophiles. In tetrahydroindazol-5-one , the carbonyl is part of a conjugated enone system. This conjugation can decrease the electrophilicity of the carbonyl carbon due to resonance delocalization. In tetrahydroindazol-4-one , the carbonyl is non-conjugated, making it inherently more electrophilic and potentially more reactive towards nucleophilic attack.

Acidity of α-Protons

The acidity of the protons alpha to the carbonyl group is crucial for reactions involving enolate formation, such as aldol and Claisen condensations.

  • Tetrahydroindazol-5-one : Possesses acidic protons at the C4 and C6 positions. The C4 protons are part of the enone system and their acidity is enhanced.

  • Tetrahydroindazol-4-one : Has acidic protons at the C5 position. The acidity of these protons is influenced by the adjacent carbonyl group.

The synthesis of various derivatives of tetrahydroindol-4-one, an analogous system, often involves reactions at the α-position to the carbonyl, highlighting the utility of this reactive site. [3] The following diagram outlines potential carbonyl group transformations:

G start Tetrahydroindazolone Carbonyl Group reduction Reduction (e.g., NaBH4) start->reduction reductive_amination Reductive Amination (e.g., R-NH2, NaBH(OAc)3) start->reductive_amination enolization Enolate Formation (e.g., LDA) start->enolization alcohol Secondary Alcohol reduction->alcohol amine Substituted Amine reductive_amination->amine aldol Aldol/Claisen Products enolization->aldol

Caption: Common synthetic transformations involving the carbonyl group.

Experimental Protocols: A Practical Guide

General Protocol for N-Alkylation
  • Deprotonation: To a solution of the tetrahydroindazolone (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Note: The choice of base and solvent can be varied to optimize for the desired regioisomer. [2]

General Protocol for Reductive Amination of the Carbonyl Group
  • Amine Addition: To a solution of the tetrahydroindazolone (1.0 equiv) in 1,2-dichloroethane, add the desired primary or secondary amine (1.2 equiv) followed by acetic acid (2.0 equiv).

  • Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 equiv) in portions.

  • Reaction: Continue stirring at room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Outlook

The reactivity of tetrahydroindazol-5-one and tetrahydroindazol-4-one, while not directly compared in the existing literature, can be logically inferred from their structural and electronic properties. Tetrahydroindazol-4-one is predicted to have a more electrophilic, non-conjugated carbonyl group, making it more susceptible to direct nucleophilic attack. Conversely, the conjugated system of tetrahydroindazol-5-one may favor conjugate additions and reactions involving its more acidic α-protons.

For N-alkylation and N-arylation, steric factors are likely to be the dominant influence on regioselectivity for both isomers, generally favoring substitution at the less hindered N2 position. However, the subtle interplay of electronic effects and reaction conditions should not be underestimated and warrants experimental investigation.

This guide provides a foundational framework for researchers to approach the synthesis and modification of these valuable scaffolds. Further experimental studies directly comparing the reactivity of these two isomers would be a valuable contribution to the field of medicinal chemistry.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1947. [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of tetrahydroindazol-4(5H)one and 7-thione from reaction of functionalized cyclic enaminones with hydrazine. Molecules, 14(7), 2738-2749. [Link]

  • Horsten, T., & Dehaen, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-5(1h)-indazolone. Retrieved from [Link]

Sources

Technical Guide: Reference Standards for 3-Methyl-1,4,6,7-tetrahydroindazol-5-one Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-methyl-1,4,6,7-tetrahydroindazol-5-one (CAS 17322-84-8) is a critical bicyclic intermediate employed in the synthesis of next-generation p38 MAPK inhibitors (e.g., Ralimetinib analogs) and DHODH inhibitors . Its structural integrity is paramount for drug development, yet its analysis is complicated by annular tautomerism and high polarity.

This guide objectively compares the performance of Certified Reference Materials (CRM) against Analytical Grade and In-House Synthesized alternatives. It provides a self-validating analytical framework compliant with ICH Q2(R1) and ICH Q7 guidelines for researchers in oncology and inflammatory disease drug discovery.

Part 1: The Molecule & Analytical Context

Structural Complexity & Tautomerism

The tetrahydroindazole scaffold exists in dynamic equilibrium between the 1H- and 2H-tautomers. In solution (LC-MS or NMR), this results in peak broadening or splitting, often misidentified as impurities.

  • Chemical Name: 3-methyl-1,4,6,7-tetrahydroindazol-5-one

  • Key Application: Core scaffold for ATP-competitive kinase inhibitors (p38

    
    , p38
    
    
    
    ).
  • Critical Quality Attribute (CQA): Regioisomeric purity (N1 vs N2 alkylation potential during downstream synthesis).

Diagram 1: Tautomeric Equilibrium & Analytical Challenges

This diagram illustrates the dynamic proton shift that complicates chromatographic peak shape and integration.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Analytical Impact T1 1H-Tautomer (Major Form in Polar Solvents) T2 2H-Tautomer (Minor Form) T1->T2 Fast Exchange (H+ shift) Peak HPLC: Peak Broadening (Tailing) T1->Peak NMR NMR: N-H Signal Broadening/Loss T1->NMR T2->Peak

Caption: Dynamic proton exchange between N1 and N2 causes peak tailing in HPLC and signal averaging in NMR.

Part 2: Comparative Analysis of Reference Standard Grades

Selecting the wrong grade of reference standard introduces systematic error in potency calculations. The table below compares the Certified Reference Material (CRM) (the "Gold Standard") against common alternatives.

Performance Matrix: CRM vs. Alternatives
FeatureOption A: Certified Reference Material (CRM) Option B: Analytical Grade (Commercial) Option C: In-House Standard (Recrystallized)
Purity Assignment Mass Balance Approach (100% - Impurities - Water - Solvents - Ash)Area Normalization (HPLC Area %)Assumed (often >99% based on NMR)
Traceability NIST/SI TraceableVendor Internal StandardNone
Water Content Measured (Karl Fischer) & FactorizedOften ignored or "Loss on Drying"Unknown
Tautomer Control Defined conditions (pH/Solvent)VariableVariable
Suitability GMP Release / Clinical Batches Routine R&D / Screening Early Synthesis / TLC spotting
Risk Profile Low (Defensible in Audit)Medium (Systematic Potency Error)High (Unknown Potency)

Expert Insight: Using Option B or C for quantitative assays (e.g., IC50 determination) often leads to a 5-10% potency error because tetrahydroindazoles are hygroscopic. A "99% pure" sample by HPLC area may actually be only 90% active substance by weight due to absorbed water and inorganic salts, which HPLC-UV does not detect.

Part 3: Experimental Validation Protocols

To establish a self-validating system, you must characterize the standard using orthogonal methods.

Protocol 1: Purity Assessment via HPLC-UV (Reverse Phase)

Objective: Quantify organic impurities while suppressing tautomeric peak splitting.

Methodology:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m, 4.6 x 100 mm.
    
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the protonated form).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Indazole core absorption).

  • Flow Rate: 1.0 mL/min.

Self-Validation Check:

  • Peak Symmetry: The tailing factor (

    
    ) must be < 1.5. If 
    
    
    
    , the tautomeric exchange is not suppressed; increase buffer strength or lower pH.
  • Resolution: Ensure separation from the aromatized impurity (fully aromatic indazole), which elutes later due to higher hydrophobicity.

Protocol 2: Structural Confirmation via 1H-NMR

Objective: Confirm structure and assess residual solvents.

Methodology:

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    due to polarity and solubility).
  • Concentration: 10 mg/mL.

  • Key Signals:

    • 
       12.5 ppm (broad s, 1H, NH) - Note: This peak may disappear if water is present due to exchange.
      
    • 
       2.3 ppm (s, 3H, Methyl group).
      
    • 
       2.0 - 2.8 ppm (multiplets, methylene protons of the cyclohexenone ring).
      

Expert Tip: To validate the NH signal, perform a


 shake . The peak at 12.5 ppm should disappear immediately, confirming it is an exchangeable proton and not an impurity.

Part 4: Qualification Workflow (Graphviz)

This workflow ensures that an In-House or Analytical Grade standard is qualified for use if a CRM is unavailable.

Diagram 2: Reference Standard Qualification Workflow

Qualification cluster_tests Orthogonal Characterization Raw Raw Material (3-methyl-1,4,6,7-tetrahydroindazol-5-one) HPLC HPLC-UV (Purity %) Check for organic impurities Raw->HPLC KF Karl Fischer (Water %) Critical for hygroscopic indazoles Raw->KF ROI Residue on Ignition (Ash %) Check for inorganic salts Raw->ROI NMR H-NMR / MS Structure Confirmation Raw->NMR Calc Potency Calculation (% Purity x [100 - %Water - %Solvents]) HPLC->Calc KF->Calc ROI->Calc NMR->Calc Identity Release Qualified Reference Standard (Valid for 12 Months) Calc->Release

Caption: Mass balance approach for calculating absolute potency, essential for accurate IC50 generation.

Part 5: Stability & Handling

  • Storage: Store at -20°C under argon. Tetrahydroindazoles are susceptible to oxidation (aromatization) to the fully aromatic indazole upon prolonged exposure to air and light.

  • Hygroscopicity: Always equilibrate the vial to room temperature before opening to prevent water condensation, which alters the weight-based potency.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Conference on Harmonisation (ICH). (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2758965 (Tetrahydroindazol-5-one derivatives). [Link]

  • Laufer, S. A., et al. (2013).[1] "Metabolically Stable Dibenzo[b,e]oxepin-11(6H)-ones as Highly Selective p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry. (Discusses indazole scaffolds). [Link]

  • Sittampalam, G. S., et al. (2004). Assay Guidance Manual: Assay Validation. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.